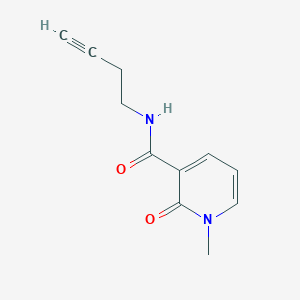
N-but-3-ynyl-1-methyl-2-oxopyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-but-3-ynyl-1-methyl-2-oxopyridine-3-carboxamide” is a complex organic compound. It contains a pyridine ring, which is a six-membered aromatic heterocycle with one nitrogen atom . The compound also has a carboxamide group, which is a functional group consisting of a carbonyl (C=O) and an amine (NH2). The “N-but-3-ynyl” part suggests the presence of a butyne, a four-carbon alkyne, attached to the nitrogen of the carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyridine ring, the polar carboxamide group, and the linear butyne group. These features could influence its reactivity and interactions with other molecules .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyridine ring might participate in electrophilic substitution reactions, while the carboxamide could be involved in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxamide group could enhance its solubility in polar solvents .Scientific Research Applications
Synthesis and Pharmacological Applications
- Heterocyclic carboxamides, including variants of N-but-3-ynyl-1-methyl-2-oxopyridine-3-carboxamide, have been synthesized and evaluated as potential antipsychotic agents. These compounds showed promising in vitro and in vivo activities, especially in antagonizing apomorphine-induced responses in mice, which are indicative of antipsychotic potential (Norman et al., 1996).
Antifungal Activity
- Certain derivatives of N-but-3-ynyl-1-methyl-2-oxopyridine-3-carboxamide exhibited moderate antifungal activities against phytopathogenic fungi. These derivatives were more effective than some commercial fungicides, highlighting their potential in agricultural applications (Zhibing Wu et al., 2012).
Synthesis Techniques
- Various methods have been developed for the synthesis of N-alkyl-4-chloro-2-pyridine carboxamides, which are structurally related to N-but-3-ynyl-1-methyl-2-oxopyridine-3-carboxamide. These methods provide insights into more efficient production techniques for such compounds (Pan Qing-cai, 2011).
Potential Antidepressant and Nootropic Agents
- Schiff’s bases and 2-azetidinones derived from N-but-3-ynyl-1-methyl-2-oxopyridine-3-carboxamide have been studied for their antidepressant and nootropic effects. Some derivatives showed promising results in animal models, suggesting potential applications in treating mood disorders and cognitive enhancement (Thomas et al., 2016).
Fungicidal Applications
- Research on carboxin-related carboxamides, similar to N-but-3-ynyl-1-methyl-2-oxopyridine-3-carboxamide, revealed their effectiveness in controlling plant diseases. These compounds have a broad spectrum of activity against various fungi, making them valuable in agricultural fungicide development (Yoshikawa et al., 2011).
Imaging Cancer Tyrosine Kinase
- Derivatives of N-but-3-ynyl-1-methyl-2-oxopyridine-3-carboxamide have been synthesized for use as positron emission tomography (PET) tracers in imaging cancer tyrosine kinase, showcasing their potential in cancer diagnostics (Ji‐Quan Wang et al., 2005).
Catalytic Applications
- Studies on palladium-catalyzed oxidative cyclization-alkoxycarbonylation have utilized compounds like N-but-3-ynyl-1-methyl-2-oxopyridine-3-carboxamide. These compounds serve as intermediates in synthesizing diverse heterocyclic derivatives, important in various chemical syntheses (Bacchi et al., 2005).
Inhibitors of Met Kinase Superfamily
- Research has identified certain carboxamide derivatives as potent and selective inhibitors of the Met kinase superfamily. These findings have implications in cancer therapy and drug development (Schroeder et al., 2009).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-but-3-ynyl-1-methyl-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-3-4-7-12-10(14)9-6-5-8-13(2)11(9)15/h1,5-6,8H,4,7H2,2H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXLLWPBOBQLMK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)NCCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(but-3-yn-1-yl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2381558.png)

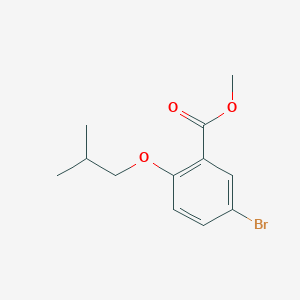
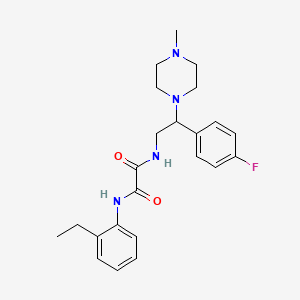
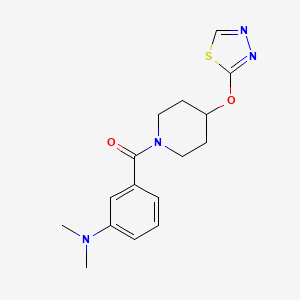
![2,5-difluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2381566.png)
![1-Oxa-9-azaspiro[5.5]undec-2-en-4-one hydrochloride](/img/structure/B2381567.png)
![4-chloro-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)benzamide](/img/structure/B2381568.png)
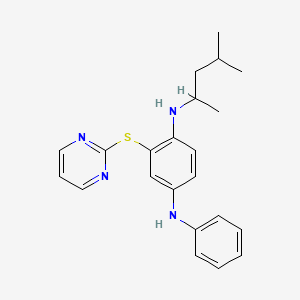
![Ethyl 2-(4-(2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamido)phenyl)acetate](/img/structure/B2381572.png)
![2-(2-(1-(2,5-dimethylphenyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide](/img/structure/B2381575.png)
![Ethyl 5-amino-1-[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]pyrazole-4-carboxylate](/img/structure/B2381578.png)
![N-(3-fluorophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2381579.png)
